molecular formula C14H18N4O2 B2830460 N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide CAS No. 899990-47-7

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide

Cat. No.: B2830460
CAS No.: 899990-47-7
M. Wt: 274.324
InChI Key: CAROATRKLNLRMC-UHFFFAOYSA-N
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Description

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is a synthetic indole-acetamide derivative intended for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and biochemical research due to their diverse biological activities. For instance, structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors against Human Respiratory Syncytial Virus (RSV) in in vitro studies, with mechanisms of action that can include inhibition of viral membrane fusion or disruption of the viral genome replication/transcription stage . Other indole-acetamide analogs have demonstrated potential in oncology research, showing an ability to inhibit the growth of specific cancer cells, such as melanoma, by inducing apoptosis and autophagy . Furthermore, various synthetic indole derivatives incorporating acetamide, sulfonamide, and urea functional groups have been screened for and shown promising antimicrobial activities in preliminary in vitro assays . This makes the indole-acetamide scaffold a valuable template for developing new chemical probes and investigating pathways related to virology, oncology, and microbiology. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-[2-[(1-methylindol-3-yl)carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10(19)15-7-8-16-14(20)17-12-9-18(2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROATRKLNLRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylenediamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved often include the inhibition of key signaling molecules and the induction of oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of indole-acetamide derivatives. Below is a comparative analysis of key structural analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Functional Features Biological Activity (Reported) References
Target Compound 1-methylindole, urea, ethylacetamide 290.33* Not Reported Urea linkage, branched side chain Not Reported N/A
N-(1H-indol-3-yl)acetamide Unsubstituted indole, acetamide 174.20 Not Reported Direct acetamide at C3 Intermediate for alkaloid synthesis
N-(2-(1H-Indol-3-yl)ethyl)acetamide Ethyl spacer between indole and acetamide 202.25 Not Reported Extended side chain Potential CNS activity (inferred)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide 5-methoxyindole, ethylacetamide 246.29 Not Reported Methoxy substitution, ethyl spacer Antioxidant/antihyperglycemic potential
N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide 1-ethylindole, acetyl at C3, acetamide at C2 258.30 97–98 Acetyl and acetamide groups Intermediate for heterocyclic synthesis
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenethyl group 292.36 Not Reported Stereochemistry, bulky substituent Chiral building block

*Calculated using standard atomic weights.

Key Observations:

Alkyl substitutions (e.g., 1-methyl or 1-ethyl) on the indole nitrogen enhance metabolic stability by blocking oxidative degradation at the N1 position . Methoxy groups (e.g., in N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) increase lipophilicity, which may influence membrane permeability .

Synthetic Accessibility :

  • The target compound’s urea linkage likely requires carbodiimide-mediated coupling of an amine and isocyanate, a method employed in related indole-urea syntheses .
  • In contrast, simpler acetamides (e.g., N-(1H-indol-3-yl)acetamide) are synthesized via direct acylation of indole-3-amine .

Urea-containing indole derivatives are often explored as kinase inhibitors or protease modulators due to their strong hydrogen-bonding capacity .

Spectral and Crystallographic Comparisons

  • NMR Spectroscopy :

    • Indole protons in the target compound’s ¹H NMR would resonate at δ 7.0–7.5 ppm (aromatic), while the urea NH protons may appear as broad singlets near δ 6.0–7.0 ppm, similar to related ureido-indole derivatives .
    • The acetamide methyl group typically shows a singlet at δ 2.0–2.2 ppm .
  • X-ray Crystallography: Indole-acetamide derivatives often form hydrogen-bonded networks. For example, N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide crystallizes in a monoclinic system with intermolecular N–H···O bonds stabilizing the structure .

Biological Activity

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes an indole moiety, a ureido group, and an acetamide functional group. This structural composition is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or pathways associated with tumor growth and survival.

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer). The MTT assay has been commonly employed to assess cell viability post-treatment .
  • Mechanistic Insights : The mechanism of action often involves the induction of apoptosis through modulation of signaling pathways such as caspase activation and inhibition of tubulin polymerization, which is crucial for mitosis .

Other Biological Activities

Beyond anticancer properties, indole derivatives have been investigated for:

  • Antimicrobial Effects : Some studies suggest that these compounds may exhibit antimicrobial properties against various pathogens, although specific data on this compound remains limited .
  • Anti-inflammatory Properties : Indole derivatives are also noted for their anti-inflammatory activities, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Reference
AnticancerHeLa10.5
AnticancerHT298.7
AnticancerMCF-73.8
AntimicrobialVarious pathogensNot specified
Anti-inflammatoryIn vitro modelsNot specified

Case Study: Indole Derivative Efficacy

A study focusing on a related indole derivative demonstrated significant efficacy against colon carcinoma cells (HT29), with an IC50 value indicating effective inhibition at low concentrations. The compound's mechanism involved disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Q & A

Q. How can the synthesis of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide be optimized for higher yield and purity?

The synthesis involves multi-step reactions, including nucleophilic attack and electrophilic substitution. Optimization strategies include:

  • Using continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Adjusting solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates and improve regioselectivity .
  • Purification via flash column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the presence of indole NH protons (δ 10-12 ppm), ureido groups (δ 6.5-8.5 ppm), and acetamide methyl signals (δ 1.8-2.1 ppm) .
  • FTIR : Identification of carbonyl stretches (C=O at ~1650-1700 cm⁻¹) and N-H bending vibrations (ureido at ~1550 cm⁻¹) .
  • HRMS : To validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative effects, with IC₅₀ comparisons to known indole derivatives .
  • Antimicrobial testing using broth microdilution against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition studies (e.g., tubulin polymerization assays) to probe mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Perform dose-response validation to confirm activity thresholds and rule out assay-specific artifacts .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to proposed targets (e.g., tubulin or kinase enzymes) .
  • Cross-validate results in in vivo models (e.g., xenografts) to assess translational relevance .

Q. What strategies are effective for identifying molecular targets of this compound?

  • Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to isolate interacting proteins .
  • Molecular docking : Screen against databases like PDB to predict binding sites on tubulin or DNA topoisomerases .
  • CRISPR-Cas9 knockouts : Validate target necessity by silencing candidate genes (e.g., β-tubulin isoforms) and observing resistance .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent modulation : Replace the 1-methylindole group with halogenated or bulkier alkyl chains to enhance lipophilicity and blood-brain barrier penetration .
  • Ureido linker optimization : Test ethylene vs. propylene spacers to balance conformational flexibility and target engagement .
  • Acetamide bioisosteres : Substitute with sulfonamide or carbamate groups to improve metabolic stability .

Q. What computational methods support mechanistic studies?

  • MD simulations : Model compound-receptor complexes (e.g., tubulin) to analyze binding dynamics over 100-ns trajectories .
  • QSAR models : Corrogate electronic (HOMO-LUMO) and steric (LogP) parameters with activity data to prioritize analogs .
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS to identify absorption barriers .
  • Metabolite identification : Use hepatic microsomes or LC-HRMS to detect inactive/degraded products .
  • Formulation optimization : Develop nanoparticle carriers or pro-drugs to enhance solubility and target delivery .

Q. What are best practices for evaluating combination therapies with this compound?

  • Synergy screening : Test with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis to calculate combination indices .
  • Pathway mapping : Integrate RNA-seq data to identify co-targetable nodes (e.g., apoptosis regulators) .
  • Resistance studies : Expose resistant cell lines to compound combinations to delay adaptive mutations .

Methodological Notes

  • Avoid commercial sources : Prioritize synthetic protocols from peer-reviewed literature over vendor-supplied data .
  • Data reproducibility : Replicate key findings across ≥3 independent experiments with statistical rigor (e.g., ANOVA with Tukey’s post-hoc) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.